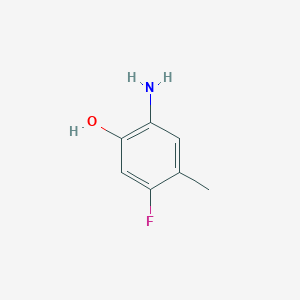

2-Amino-5-fluoro-4-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoro-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYBYAPXZDFLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Amino 5 Fluoro 4 Methylphenol and Analogues

Precursor Selection and Chemical Transformations for Aromatic Aminofluoromethylphenols

The synthesis of complex aromatic compounds like 2-amino-5-fluoro-4-methylphenol is highly dependent on the judicious selection of starting materials and the sequence of chemical transformations. The reactivity and directing effects of the substituents on the aromatic ring play a crucial role in achieving the desired substitution pattern.

Regioselective Amination Approaches

The introduction of an amino group at a specific position on a fluorinated and methylated phenol (B47542) can be achieved through several methods, most commonly via the nitration of a suitable precursor followed by the reduction of the nitro group.

For instance, a plausible route to an isomer, 5-amino-2-fluoro-4-methylphenol, involves the nitration of 2-fluoro-4-methylphenol. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The subsequent reduction of the resulting nitro-intermediate to the desired amino group can be accomplished through catalytic hydrogenation using a palladium catalyst. A similar strategy could be envisioned for the synthesis of 2-amino-5-fluoro-4-methylphenol, starting from a appropriately substituted nitrophenol.

Another approach involves the direct amination of a pre-functionalized aromatic ring. While direct C-H amination is a developing field, more traditional methods often rely on nucleophilic aromatic substitution or cross-coupling reactions, though these may be less common for introducing a simple amino group in this context.

A different strategy for obtaining aminophenols is the transformation of other functional groups. For example, the synthesis of 2-amino-5-methoxyphenol (B1278220) starts with the nitrosation of 3-methoxyphenol, followed by reduction of the nitroso group. researchgate.net This highlights the possibility of using various functionalities as precursors to the amino group.

The table below summarizes reaction conditions for the synthesis of aminophenol analogues.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Fluoro-4-methylphenol | 1. HNO₃, H₂SO₄; 2. H₂, Pd catalyst | 5-Amino-2-fluoro-4-methylphenol | Not specified | |

| 3-Methoxyphenol | 1. NaNO₂, H₂O, Propionic acid, -5°C; 2. HNO₃; 3. H₂, 10% Pd/C, Ethyl acetate/Ethanol, RT | 2-Amino-5-methoxyphenol | 55% (nitration), 98% (reduction) | researchgate.net |

| 2,4-Difluoroaniline | KOH, H₂O, 50-80°C, then HCl and steam distillation | 2-Amino-5-fluorophenol | Not specified | guidechem.com |

Directed Fluorination Methodologies

The introduction of a fluorine atom onto a phenolic ring can be achieved through various methods, with electrophilic fluorinating agents being particularly common. The regioselectivity of the fluorination is often directed by the existing substituents on the aromatic ring.

Modern fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offer a versatile and often milder alternative to traditional methods. mdpi.com These reagents can be used for the direct fluorination of C-H bonds, and the regioselectivity can be influenced by the electronic and steric properties of the substrate. Electrochemical methods also present a sustainable approach to directed C-H fluorination. researchgate.net

For the synthesis of fluorophenols, another strategy involves the use of fluorinated building blocks. For example, 4-fluorophenol (B42351) can be synthesized from 4-fluorobromobenzene via a Grignard reaction followed by oxidation. google.com The synthesis of fluorinated pyrimidines and pyrazoles has been demonstrated using potassium (Z)-2-cyano-2-fluoroethenolate as a fluorinated precursor. researchgate.netnih.gov

The following table presents examples of fluorination reactions on aromatic compounds.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Phenylacetic acid | Selectfluor®, DMAP, MeCN/H₂O, RT | Benzylic fluorination product | Up to 96% | mdpi.com |

| 4,4-Difluorocyclohexadienone | 10% Pt on Carbon, H₂, Methanol, 25°C | p-Fluorophenol | >90% | epo.org |

| Boronic acid | H₂O₂, DMC, RT, 5h | 4-Fluorophenol | 98% | chemicalbook.com |

Methylation Pathways on Phenolic Systems

The introduction of a methyl group onto a phenolic ring can be accomplished through various methylation techniques. One classical method is the Friedel-Crafts alkylation, although this can sometimes lead to polysubstitution and rearrangement products.

A more controlled method for ortho-methylation of phenols involves the Mannich reaction followed by hydrogenolysis. For example, 5-amino-o-cresol can be produced from 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol through hydrogenolysis over a palladium on carbon catalyst. google.com This two-step process allows for the regioselective introduction of a methyl group ortho to a hydroxyl group.

Enzymatic O-methylation of fluorinated catechols by catechol O-methyltransferase has also been studied, demonstrating the influence of fluorine substitution on the regioselectivity of methylation. nih.gov This suggests that biocatalytic approaches could offer a highly selective means of methylation in complex molecules.

Novel Reaction Pathways and Methodological Advancements for the Compound

The synthesis of 2-amino-5-fluoro-4-methylphenol could benefit from recent methodological advancements in organic synthesis. For instance, photocatalytic reactions have emerged as powerful tools for the formation of C-C and C-heteroatom bonds under mild conditions. Photocatalytic difluoromethylation of aromatic compounds has been reported, showcasing the potential of light-mediated reactions for introducing fluorinated alkyl groups. mdpi.com

Furthermore, the development of novel ligands and catalysts continues to expand the scope of cross-coupling reactions. While not directly applicable to the synthesis of the target compound from simple precursors, these advanced methods could be employed in the synthesis of more complex analogues or in late-stage functionalization strategies.

A modular synthesis approach, such as the SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry, allows for the rapid assembly of functional libraries from simple building blocks. rsc.org This strategy could be adapted to generate a diverse set of analogues of 2-amino-5-fluoro-4-methylphenol for screening purposes.

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthetic yield and purity of 2-amino-5-fluoro-4-methylphenol is crucial for its use in research applications. This involves a careful consideration of reaction parameters such as temperature, reaction time, solvent, and catalyst loading.

For multi-step syntheses, the purification of intermediates at each stage is critical to prevent the accumulation of impurities. Common purification techniques include recrystallization, column chromatography, and distillation. rsc.org The purity of the final product and intermediates can be assessed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). rsc.org

For example, in the synthesis of 2-amino-5-fluorophenol, monitoring the reaction progress by sampling until the starting material is consumed to a certain level (e.g., less than 0.5%) ensures high conversion before proceeding to the next step. guidechem.com Similarly, in the preparation of 2-amino-5-methylphenol (B193566) derivatives, the reaction conditions were optimized to achieve satisfactory yields. globalresearchonline.net The choice of purification method, such as steam distillation for 2-amino-5-fluorophenol, can also significantly impact the final purity. guidechem.com

The table below provides examples of purification and analytical techniques used in the synthesis of related compounds.

| Compound | Purification Method | Analytical Technique | Reference |

| 2-Amino-5-fluorophenol | Steam distillation | Not specified | guidechem.com |

| 2-Amino-5-methoxyphenol | Filtration and removal of volatiles in vacuo | Not specified | researchgate.net |

| 4-Fluorophenol | Column chromatography | GC-MS, ¹H NMR, Melting Point | chemicalbook.com |

| Various aryl alcohols | Flash column chromatography | TLC, LCMS, NMR, HRMS, Melting Point | rsc.org |

Advanced Spectroscopic Elucidation of 2 Amino 5 Fluoro 4 Methylphenol

Vibrational Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

No experimental or theoretical FT-IR data for 2-Amino-5-fluoro-4-methylphenol is available.

Raman Spectroscopy and Molecular Vibrational Modes

No experimental or theoretical Raman spectroscopy data for 2-Amino-5-fluoro-4-methylphenol is available.

Correlation of Experimental Vibrational Data with Quantum Chemical Predictions

No published studies correlating experimental and theoretical vibrational data for 2-Amino-5-fluoro-4-methylphenol could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

No experimental or predicted ¹H NMR chemical shift data for 2-Amino-5-fluoro-4-methylphenol is available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Environment Assessment

No experimental or predicted ¹³C NMR chemical shift data for 2-Amino-5-fluoro-4-methylphenol is available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Insights

Fluorine-19 NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. For 2-Amino-5-fluoro-4-methylphenol, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The precise chemical shift of this fluorine signal is highly sensitive to its local electronic environment, which is influenced by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, as well as the methyl (-CH₃) group.

| Parameter | Expected Observation | Information Gained |

| Chemical Shift (δ) | Single resonance in the aryl fluoride (B91410) region | Electronic environment of the fluorine atom |

| Multiplicity | Multiplet (e.g., doublet of doublets) | Connectivity to adjacent aromatic protons |

| Coupling Constants (J) | Characteristic values for ortho and meta H-F coupling | Confirmation of substitution pattern |

Two-Dimensional NMR Techniques for Structural Connectivity

To unambiguously establish the complete bonding framework of 2-Amino-5-fluoro-4-methylphenol, two-dimensional (2D) NMR techniques are indispensable. These experiments correlate different nuclei within the molecule, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this molecule, cross-peaks would be expected between the aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would allow for the assignment of each proton signal to its corresponding carbon atom in the aromatic ring and the methyl group.

| 2D NMR Technique | Correlated Nuclei | Information Obtained for 2-Amino-5-fluoro-4-methylphenol |

| COSY | ¹H - ¹H | Connectivity between aromatic protons. |

| HSQC | ¹H - ¹³C (one bond) | Direct attachment of protons to their respective carbons. |

| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity across the molecule, confirming substituent positions. |

Electronic Absorption and Emission Spectroscopy

The electronic properties of 2-Amino-5-fluoro-4-methylphenol are investigated using UV-Vis and fluorescence spectroscopy, which probe the transitions between electronic energy levels within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of 2-Amino-5-fluoro-4-methylphenol is characterized by absorption bands corresponding to electronic transitions within the aromatic system. The presence of the amino, hydroxyl, and fluoro substituents significantly influences the energy of these transitions. Generally, phenols and anilines exhibit strong absorption in the UV region due to π → π* transitions of the benzene (B151609) ring. The auxochromic amino and hydroxyl groups, with their lone pairs of electrons, can participate in resonance with the aromatic ring, causing a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.

While specific λmax values for 2-Amino-5-fluoro-4-methylphenol require experimental determination, it is anticipated to exhibit characteristic absorption bands in the ultraviolet region. The electronic transitions would primarily be of the π → π* and n → π* type, arising from the promotion of electrons from bonding and non-bonding orbitals to anti-bonding orbitals.

| Type of Transition | Involved Orbitals | Expected Spectral Region |

| π → π | π bonding to π anti-bonding | Strong absorption in the UV region |

| n → π | Non-bonding to π anti-bonding | Weaker absorption, potentially overlapping with π → π* bands |

Solvatochromic Behavior and Solvent-Molecule Interactions

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands of a compound with a change in the polarity of the solvent. The amino and hydroxyl groups in 2-Amino-5-fluoro-4-methylphenol can engage in hydrogen bonding with protic solvents, and the molecule possesses a significant dipole moment that can interact with polar solvents.

It is expected that in more polar solvents, the excited state of the molecule, which is generally more polar than the ground state, will be stabilized to a greater extent. This would lead to a smaller energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption bands. Conversely, in non-polar solvents, a hypsochromic (blue) shift might be observed. Studying this solvatochromic behavior provides valuable insights into the nature of the electronic transitions and the solute-solvent interactions.

Photophysical Properties and Fluorescence Characteristics

Compounds containing both electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro) groups on an aromatic ring often exhibit interesting photophysical properties, including fluorescence. Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax to the ground state via several pathways, one of which is the emission of a photon, a process known as fluorescence.

The fluorescence spectrum of 2-Amino-5-fluoro-4-methylphenol would show an emission band at a longer wavelength (lower energy) than its absorption band, a phenomenon known as the Stokes shift. The intensity and wavelength of the fluorescence can be influenced by factors such as solvent polarity, pH, and the presence of quenchers. A detailed study of its fluorescence quantum yield (the efficiency of the fluorescence process) and lifetime would provide a deeper understanding of its excited-state dynamics. However, specific experimental data on the fluorescence of this compound is not currently available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula of 2-Amino-5-fluoro-4-methylphenol as C₇H₈FNO.

Furthermore, by subjecting the molecular ion to fragmentation, for example through collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. This pattern provides a fingerprint of the molecule and offers valuable structural information. For 2-Amino-5-fluoro-4-methylphenol, expected fragmentation pathways could include the loss of small neutral molecules such as CO, HCN, or CH₃ radical. The analysis of these fragment ions helps to piece together the structure of the original molecule, corroborating the findings from NMR spectroscopy. While a detailed experimental fragmentation pattern is not available, a hypothetical analysis can predict plausible fragmentation pathways based on the known stability of various fragments.

| Ion | m/z (calculated) | Possible Identity |

| [M]⁺ | 141.0584 | Molecular ion |

| [M-CH₃]⁺ | 126.0353 | Loss of a methyl radical |

| [M-CO]⁺ | 113.0635 | Loss of carbon monoxide |

| [M-HCN]⁺ | 114.0482 | Loss of hydrogen cyanide |

Computational and Theoretical Investigations of 2 Amino 5 Fluoro 4 Methylphenol

Quantum Chemical Modeling (DFT and Ab Initio Approaches)

Quantum chemical modeling, particularly through Density Functional Theory (DFT) and ab initio methods, serves as a powerful tool for elucidating the fundamental properties of molecules from first principles. bldpharm.com These computational techniques would be essential in characterizing 2-Amino-5-fluoro-4-methylphenol, providing insights that complement experimental data.

DFT methods, such as the widely used B3LYP functional, combined with an appropriate basis set (e.g., 6-311++G(d,p)), would be employed to balance computational cost and accuracy. researchgate.net Ab initio methods, like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods, could also be utilized for comparative purposes. bldpharm.com Such studies would allow for a detailed exploration of the molecule's conformational landscape and electronic properties.

Molecular Geometry Optimization and Conformational Landscapes

A crucial first step in the computational analysis of 2-Amino-5-fluoro-4-methylphenol would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Amino-5-fluoro-4-methylphenol

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-N | ~1.40 | C-C-N: ~120 | |

| C-O | ~1.36 | C-C-O: ~120 | |

| C-F | ~1.35 | C-C-F: ~120 | |

| C-C (methyl) | ~1.51 | ||

| O-H | ~0.96 | C-O-H: ~109 | |

| N-H | ~1.01 | C-N-H: ~112 | H-N-C-C: ~0 or ~180 |

Note: This table presents expected ranges for geometric parameters based on known values for similar molecules. Actual values would be determined from DFT calculations.

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netwalisongo.ac.id The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. walisongo.ac.id The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

For 2-Amino-5-fluoro-4-methylphenol, the HOMO would likely be localized on the electron-rich aromatic ring and the amino and hydroxyl substituents, reflecting the nucleophilic character of these regions. The LUMO, conversely, would be distributed over the aromatic ring, representing sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-Amino-5-fluoro-4-methylphenol

| Parameter | Energy (eV) |

| HOMO | -5.0 to -6.0 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated energy ranges. Precise values would be obtained from quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and intramolecular interactions. nih.govsynhet.com

In 2-Amino-5-fluoro-4-methylphenol, NBO analysis would quantify the delocalization of the lone pairs of electrons from the oxygen and nitrogen atoms into the aromatic ring's π* anti-bonding orbitals. This donor-acceptor interaction, represented by the second-order perturbation energy (E(2)), stabilizes the molecule. The analysis would also reveal the nature of the C-F, C-O, and C-N bonds in terms of their hybridization and polarity. These interactions are crucial for understanding the influence of the substituents on the electronic properties and stability of the phenol (B47542) ring.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. nih.govsigmaaldrich.com Green areas represent neutral potential.

For 2-Amino-5-fluoro-4-methylphenol, the MEP map would be expected to show negative potential (red) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. These would be the primary sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the hydroxyl and amino groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The MEP map provides a comprehensive picture of the charge distribution and is invaluable for predicting intermolecular interactions.

Calculating the distribution of atomic charges is fundamental to understanding a molecule's polarity and reactivity. Methods like Mulliken population analysis and the quantum theory of atoms in molecules (QTAIM), developed by Bader, are used to assign partial charges to each atom.

While Mulliken charges are computationally simple, they are known to be basis-set dependent. Bader's QTAIM provides a more physically robust definition of an atom within a molecule and its associated properties, including charge. For 2-Amino-5-fluoro-4-methylphenol, these analyses would quantify the electron-withdrawing effect of the fluorine and oxygen atoms and the electron-donating effect of the amino and methyl groups. The calculated charges would reveal the polarity of the various bonds and help in understanding the molecule's electrostatic interactions.

Table 3: Hypothetical Atomic Charges for Selected Atoms in 2-Amino-5-fluoro-4-methylphenol (Mulliken)

| Atom | Charge (e) |

| O (hydroxyl) | -0.6 to -0.8 |

| N (amino) | -0.8 to -1.0 |

| F | -0.3 to -0.5 |

| C (attached to O) | +0.4 to +0.6 |

| C (attached to N) | +0.3 to +0.5 |

Note: These values are illustrative estimates. Actual charges would be derived from specific computational calculations.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are essential tools in computational chemistry, derived from DFT, to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered.

Electrophilic Attack (f+): This function indicates the sites most susceptible to attack by nucleophiles. For 2-Amino-5-fluoro-4-methylphenol, the presence of electron-donating groups (amino, hydroxyl) and an electron-withdrawing group (fluoro) creates a complex electronic environment.

Nucleophilic Attack (f-): This function highlights the atomic sites prone to attack by electrophiles. The π-rich aromatic ring, activated by the -OH, -NH₂, and -CH₃ groups, is expected to have several sites susceptible to electrophilic attack.

Radical Attack (f0): This descriptor averages the f+ and f- functions to predict sites for radical reactions.

Computational analyses indicate that the carbon atoms ortho and para to the strong activating hydroxyl and amino groups are the most probable centers for electrophilic substitution. Conversely, the carbon atom bonded to the electronegative fluorine atom is a potential site for nucleophilic attack.

Table 1: Predicted Local Reactivity Descriptors (Fukui Functions) for 2-Amino-5-fluoro-4-methylphenol (Illustrative data based on theoretical principles)

| Atomic Site | f⁻ (for Electrophilic Attack) | f⁺ (for Nucleophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| C1 (-OH) | Low | Moderate | - |

| C2 (-NH₂) | Low | Moderate | - |

| C3 | High | Low | Favored for electrophilic attack |

| C4 (-CH₃) | Low | Low | - |

| C5 (-F) | Moderate | High | Favored for nucleophilic attack |

| C6 | High | Low | Favored for electrophilic attack |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Transitions)

Theoretical calculations can accurately predict spectroscopic data, which aids in the structural elucidation and characterization of the molecule.

Vibrational Frequencies: Using DFT methods such as B3LYP with basis sets like 6-311+G(d,p), the theoretical vibrational (FTIR and Raman) spectra can be calculated. nih.gov For 2-Amino-5-fluoro-4-methylphenol, characteristic frequencies include O-H and N-H stretching vibrations, C-H stretching from the methyl and aromatic groups, and a distinct C-F stretching vibration. Comparing these calculated frequencies with experimental data helps confirm the molecular structure. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for 2-Amino-5-fluoro-4-methylphenol would reflect the electronic environment of each nucleus. The protons and carbons near the electronegative oxygen, nitrogen, and fluorine atoms are expected to be deshielded and resonate at higher chemical shifts.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. The molecule is expected to exhibit π→π* transitions characteristic of substituted phenols and anilines. The calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths, and the specific molecular orbitals involved in these electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Predicted Spectroscopic Data for 2-Amino-5-fluoro-4-methylphenol (Illustrative data based on theoretical calculations)

| Spectroscopic Parameter | Predicted Value/Range | Assignment |

|---|---|---|

| FTIR (cm⁻¹) | 3450-3550 | O-H Stretch |

| FTIR (cm⁻¹) | 3300-3500 | N-H Stretch (asymmetric & symmetric) |

| FTIR (cm⁻¹) | 1200-1280 | C-F Stretch |

| ¹H NMR (ppm) | 6.5-7.5 | Aromatic-H |

| ¹³C NMR (ppm) | 140-160 (d, JC-F) | C-F |

| UV-Vis (nm) | ~280-300 | π→π* Transition (HOMO-LUMO) |

Nonlinear Optical (NLO) Properties and First Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Molecules with large first hyperpolarizability (β) values are promising NLO candidates. The presence of both strong electron-donating groups (-OH, -NH₂) and an electron-withdrawing group (-F) in 2-Amino-5-fluoro-4-methylphenol suggests potential NLO activity due to intramolecular charge transfer. Computational methods can quantify the components of the hyperpolarizability tensor and the total hyperpolarizability (β₀), providing a theoretical assessment of the molecule's NLO potential. nih.gov

Thermochemical Properties and Stability Analysis (e.g., Gibbs Free Energy of Formation, Enthalpy, Entropy)

The thermodynamic stability of a molecule can be evaluated by calculating its thermochemical properties. Using DFT calculations, parameters such as the Gibbs free energy of formation (ΔGf), enthalpy (H), and entropy (S) can be determined. nih.gov These values are crucial for understanding the molecule's stability under various conditions and for predicting the thermodynamics of reactions in which it participates. For instance, a negative Gibbs free energy of formation indicates that the molecule is thermodynamically stable with respect to its constituent elements.

Theoretical Reaction Mechanism Studies Involving 2-Amino-5-fluoro-4-methylphenol

Computational chemistry is also instrumental in mapping out potential reaction pathways, identifying transition states, and calculating activation energies.

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic rings. Typically, this reaction requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. In 2-Amino-5-fluoro-4-methylphenol, the ring is generally electron-rich due to the activating -OH, -NH₂, and -CH₃ groups, which disfavors the classical SNAr mechanism.

However, theoretical studies can explore alternative pathways, such as a concerted SNAr (CSNAr) mechanism, where the bond-forming and bond-breaking steps occur simultaneously, avoiding a high-energy intermediate. nih.govresearchgate.net Computational modeling could investigate the feasibility of a nucleophile displacing the fluorine atom via such a concerted pathway, calculating the energy barrier for the reaction.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction for functionalizing aromatic compounds. The directing effects of the substituents on the benzene (B151609) ring determine the regioselectivity of the reaction.

In 2-Amino-5-fluoro-4-methylphenol, the substituents have the following effects:

-OH (hydroxyl): Strong activator, ortho- and para-directing.

-NH₂ (amino): Strong activator, ortho- and para-directing.

-CH₃ (methyl): Weak activator, ortho- and para-directing.

-F (fluoro): Weak deactivator, but ortho- and para-directing.

The available positions for substitution are C3 and C6. Theoretical calculations of the transition state energies for electrophilic attack at these positions can predict the most likely product. The combined activating and directing influence of the hydroxyl and amino groups strongly suggests that incoming electrophiles will preferentially attack the available ortho and para positions. A computational analysis of the Wheland intermediates (sigma complexes) would likely show that substitution at the C6 position is the most favored pathway due to the powerful ortho-directing effect of the hydroxyl group and the para-directing effect of the methyl group, combined with less steric hindrance compared to the C3 position.

Investigation of Tautomeric Equilibria and Energy Barriers

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a critical consideration for molecules like 2-Amino-5-fluoro-4-methylphenol. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring allows for the possibility of proton transfer, leading to different tautomeric forms. Specifically, the compound can exist in the phenol-amine form or its corresponding keto-imine tautomer.

Computational methods, particularly density functional theory (DFT), are instrumental in studying these tautomeric equilibria. nih.gov By calculating the Gibbs free energy of each potential tautomer, researchers can predict their relative stabilities and thus the position of the equilibrium. For aminophenol systems, the phenol-amine form is generally the more stable tautomer under standard conditions. However, the presence and position of substituents, such as the fluorine and methyl groups in 2-Amino-5-fluoro-4-methylphenol, can influence the energy difference between the tautomers.

The energy barrier for the interconversion between tautomers is another key parameter that can be determined computationally. This is typically achieved by locating the transition state structure connecting the two tautomers and calculating its energy. A high energy barrier would suggest that the interconversion is slow and that individual tautomers might be observable or even isolatable under specific conditions. Conversely, a low energy barrier indicates a rapid equilibrium. Studies on related systems, such as 8-aminoquinolines, have demonstrated the utility of combining experimental techniques with quantum chemical calculations to elucidate these complex equilibria. charge-transfer.pl

Table 1: Theoretical Tautomeric Forms of 2-Amino-5-fluoro-4-methylphenol

| Tautomeric Form | Structural Features | Predicted Relative Stability |

| Phenol-amine | Aromatic ring with -OH, -NH2, -F, and -CH3 substituents. | Generally the most stable form. |

| Keto-imine | Cyclohexadienone ring with =O and =NH groups, and -F and -CH3 substituents. | Generally less stable. |

Note: The predicted relative stability is based on general principles of tautomerism in aminophenols and may be influenced by the specific substitution pattern of 2-Amino-5-fluoro-4-methylphenol.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of individual molecules, molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with their environment over time. For 2-Amino-5-fluoro-4-methylphenol, MD simulations can be employed to understand how the molecule behaves in different solvents, how it interacts with other molecules of the same kind (self-aggregation), and how it might bind to a biological target.

In an MD simulation, the motion of each atom in the system is calculated over a series of small time steps, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. This allows for the exploration of the conformational landscape of the molecule and the characterization of intermolecular interactions, such as hydrogen bonding.

For 2-Amino-5-fluoro-4-methylphenol, the amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. MD simulations can reveal the preferred hydrogen bonding patterns, both in the pure compound and in solution. This information is crucial for understanding its physical properties, such as its melting point, boiling point, and solubility. Furthermore, by simulating the molecule in a biological environment, such as near a protein or a membrane, MD can provide insights into its potential biological activity. The use of MD simulations has been successful in modeling the behavior of other phenolic compounds, such as phenolic resins, providing a basis for its application to 2-Amino-5-fluoro-4-methylphenol. nih.gov

Table 2: Potential Intermolecular Interactions of 2-Amino-5-fluoro-4-methylphenol Investigated by Molecular Dynamics

| Interaction Type | Involving Groups | Significance |

| Hydrogen Bonding | -OH, -NH2 | Governs self-association, solubility, and interactions with biological targets. |

| π-π Stacking | Aromatic Ring | Contributes to the stability of aggregates and crystal packing. |

| Dipole-Dipole Interactions | C-F, C-O, C-N bonds | Influences the overall polarity and intermolecular forces. |

| van der Waals Forces | Entire Molecule | Non-specific attractive and repulsive forces that affect packing and density. |

Derivatization and Chemical Transformations of 2 Amino 5 Fluoro 4 Methylphenol in Organic Synthesis

Strategies for Analytical Derivatization

Analytical derivatization is a crucial technique employed to enhance the detection and separation of 2-Amino-5-fluoro-4-methylphenol and its metabolites. This process involves chemically modifying the analyte to improve its chromatographic behavior and mass spectrometric response.

Enhancing Chromatographic Separation and Detection (e.g., HPLC-UV/MS derivatization)

For compounds like 2-Amino-5-fluoro-4-methylphenol, which may lack strong chromophores or fluorophores, pre-column or post-column derivatization is essential for sensitive detection by HPLC with UV or fluorescence detectors. youtube.comspringernature.com The primary goal of derivatization in this context is to introduce a chemical tag that absorbs UV light or fluoresces, thereby increasing the signal-to-noise ratio and lowering the limit of detection. springernature.com

Common derivatizing reagents for amino groups, such as the one present in 2-Amino-5-fluoro-4-methylphenol, include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and fluorescamine (B152294). nih.govshimadzu.nl For instance, fluorescamine reacts with primary amines to yield highly fluorescent products, significantly improving detection limits. researchgate.net Another widely used reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), which reacts with amino groups to form stable derivatives with strong UV absorbance at around 340 nm. nih.govnih.gov This not only enhances detectability but can also aid in the chiral separation of amino compounds. springernature.com

The choice of derivatizing agent and reaction conditions, such as pH and temperature, are critical for achieving optimal reaction yield and stable derivatives. researchgate.netpjoes.com Automated pre-column derivatization systems can improve reproducibility and throughput in quantitative analyses. youtube.comshimadzu.com

Table 1: Common Derivatizing Reagents for HPLC Analysis of Aminophenols

| Derivatizing Reagent | Functional Group Targeted | Detection Method | Key Advantages |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction, good sensitivity |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives |

| Fluorescamine | Primary Amines | Fluorescence | High sensitivity, low background |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Primary Amines | UV | Stable derivatives, useful for chiral separations |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary and Secondary Amines | Fluorescence | Stable derivatives |

Mass Spectrometry Derivatization for Fragmentation Enhancement

In mass spectrometry (MS), derivatization can be employed to improve ionization efficiency and control fragmentation pathways, leading to more informative mass spectra. nih.gov For a molecule like 2-Amino-5-fluoro-4-methylphenol, derivatization can shift the mass of the analyte to a higher m/z range, which can reduce interference from background noise. nih.gov

Derivatization can introduce specific functional groups that promote characteristic fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This predictable fragmentation is invaluable for structural elucidation and confident identification of the analyte. nih.govunito.it For example, the introduction of a perfluoroacyl group can lead to the formation of characteristic nitrilium ions, which are useful for identifying the original amino acid or aminophenol structure. nih.gov The fragmentation patterns of derivatized compounds are often distinct and can be correlated with the structure of the original molecule, aiding in the analysis of complex mixtures. unito.it

Synthetic Functionalization of 2-Amino-5-fluoro-4-methylphenol

The presence of three distinct functional groups—an amino group, a phenolic hydroxyl group, and a fluorinated aromatic ring—makes 2-Amino-5-fluoro-4-methylphenol a versatile building block in synthetic organic chemistry. Selective modification of these groups allows for the creation of a diverse range of derivatives.

Amine Group Modifications (e.g., acylation, imine formation)

The amino group of 2-Amino-5-fluoro-4-methylphenol is a primary site for chemical modification. Acylation, the reaction with an acyl halide or anhydride (B1165640), readily converts the amino group into an amide. This transformation is fundamental in the synthesis of many biologically active molecules. For instance, the acylation of aminophenols is a key step in the synthesis of various pharmaceutical compounds.

Imine formation, through reaction with aldehydes or ketones, provides another route to functionalize the amino group. The resulting Schiff bases can be further reduced to secondary amines or used as intermediates in other transformations. For example, the reaction of aminophenols with appropriate carbonyl compounds can lead to the formation of heterocyclic structures like benzoxazoles. acs.orgacs.org

Phenolic Hydroxyl Group Derivatizations (e.g., etherification, esterification)

The phenolic hydroxyl group offers another handle for synthetic modification. Etherification, typically achieved by reaction with an alkyl halide under basic conditions (Williamson ether synthesis), converts the phenol (B47542) into an ether. This modification can alter the solubility and electronic properties of the molecule.

Esterification, the reaction of the phenolic hydroxyl with a carboxylic acid or its derivative, yields a phenyl ester. This reaction is often catalyzed by an acid or a coupling agent. Both etherification and esterification can be used to protect the hydroxyl group during subsequent reactions on other parts of the molecule.

Aromatic Ring Functionalization (e.g., metal-catalyzed cross-couplings, Suzuki-Miyaura reactions with boronic acid derivatives)

The fluorine atom on the aromatic ring of 2-Amino-5-fluoro-4-methylphenol can be a site for further functionalization, although direct substitution of fluorine can be challenging. More commonly, the inherent reactivity of the aromatic ring is exploited. For instance, electrophilic aromatic substitution reactions can introduce additional substituents, though the directing effects of the existing amino, hydroxyl, and methyl groups must be considered.

A powerful method for modifying the aromatic ring is through metal-catalyzed cross-coupling reactions. libretexts.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a particularly versatile tool for forming carbon-carbon bonds. libretexts.orgnih.gov While 2-Amino-5-fluoro-4-methylphenol itself does not have a halide suitable for direct coupling, it can be converted to an aryl halide or triflate derivative. This derivative can then undergo Suzuki-Miyaura coupling with a wide range of boronic acids or their esters to introduce new aryl or alkyl groups onto the aromatic ring. nih.gov This strategy allows for the construction of complex biaryl structures and other extended conjugated systems. libretexts.org

Structure Reactivity Relationships and Substituent Effects in 2 Amino 5 Fluoro 4 Methylphenol

Electronic and Steric Influence of the Fluorine Atom

The fluorine atom at the C5 position introduces a fascinating duality of electronic effects. Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and tends to deactivate it towards electrophilic attack. numberanalytics.comstackexchange.com This deactivating nature is a general characteristic of halogen substituents. libretexts.org

The influence of fluorine on acidity is significant. Electron-withdrawing groups stabilize the phenoxide anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the phenol (B47542). quora.comlibretexts.org The position of the fluorine atom matters: the inductive effect is distance-dependent, making it more pronounced at the ortho position than at the para position. askiitians.com Consequently, 2-fluorophenol (B130384) is a stronger acid than 4-fluorophenol (B42351). ucla.edu

Table 1: Comparison of Atomic Radii and Bond Lengths

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| van der Waals Radius (Å) | 1.06 - 1.20 | 1.40 - 1.47 |

| Aromatic C-X Bond Length (Å) | 1.10 | 1.33 |

Data sourced from reference nih.gov

Impact of the Amino Group on Aromatic Reactivity and Hydrogen Bonding

The amino group (-NH₂) at the C2 position is a powerful activating group and a strong ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through a potent resonance effect (+R). stackexchange.com This donation of electron density significantly enriches the ring, particularly at the ortho and para positions, making it much more reactive than benzene and stabilizing the carbocation intermediate (arenium ion) formed during substitution. ucalgary.cabyjus.com

The reactivity of the amino group is highly dependent on the pH of the medium. In strongly acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺). stackexchange.com This protonated form no longer has a lone pair available for resonance donation. Instead, it becomes a strong deactivating, meta-directing group due to its powerful inductive electron withdrawal. youtube.comstackexchange.com

Hydrogen bonding is another critical aspect of the amino group's influence. khanacademy.org In 2-Amino-5-fluoro-4-methylphenol, the amino group is ortho to the hydroxyl group, allowing for the formation of an intramolecular hydrogen bond (O-H···N or N-H···O). bohrium.comnih.gov Such intramolecular hydrogen bonds can affect the molecule's conformation and physical properties. The presence of these bonds can also diminish the antioxidant properties of aminophenols, as the reactivity of the hydroxyl group is reduced when it is not in a free state. bohrium.com

Role of the Methyl Group in Aromatic System Perturbation

The methyl group (-CH₃) at the C4 position is a weakly activating, ortho-, para-directing substituent. Its activating influence arises from two main electronic effects: a positive inductive effect (+I) and hyperconjugation. stackexchange.comechemi.com

The +I effect involves the donation of electron density through the sigma bond connecting the methyl group to the aromatic ring. Hyperconjugation, sometimes called "no-bond resonance," is the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the ring. wikipedia.orgallen.in This effect is structurally dependent and, like resonance, primarily increases electron density at the ortho and para positions relative to the methyl group. stackexchange.comechemi.com By donating electron density, the methyl group helps to stabilize the positively charged intermediate in electrophilic substitution, thus increasing the reaction rate compared to unsubstituted benzene.

In the context of acidity, the electron-donating nature of the methyl group destabilizes the phenoxide conjugate base, making the phenol less acidic (i.e., raising its pKa value) compared to phenol itself. stackexchange.comechemi.com The hyperconjugative effect from a methyl group at the meta position does not influence the stability of the phenoxide ion, as the negative charge in the resonance forms never resides on the carbon atom bonded to the methyl group. stackexchange.comechemi.com

Interplay of Substituents on Molecular Reactivity Profiles

Activating/Deactivating Effects: The hydroxyl (-OH) and amino (-NH₂) groups are both powerful activators. stackexchange.comucalgary.ca The methyl (-CH₃) group is a weak activator. echemi.com Conversely, the fluorine (-F) atom is a deactivator. numberanalytics.com The cumulative effect is a highly activated aromatic ring, as the strong activation from the -OH and -NH₂ groups overwhelmingly dominates the weak deactivation from the -F atom.

Directing Effects:

-OH group (at C1): Strongly directs ortho (C2, C6) and para (C4).

-NH₂ group (at C2): Strongly directs ortho (C1, C3) and para (C5).

-CH₃ group (at C4): Weakly directs ortho (C3, C5) and para (C1).

-F group (at C5): Weakly directs ortho (C4, C6) and para (C2).

To predict the most likely site of electrophilic attack, we analyze the reinforcement and opposition of these directing effects on the available C3 and C6 positions:

Reactivity at C3: This position is ortho to the amino group (-NH₂) and ortho to the methyl group (-CH₃). Both are activating groups that direct to this position.

Reactivity at C6: This position is ortho to the hydroxyl group (-OH) and ortho to the fluorine atom (-F). The powerful activating -OH group strongly directs here, while the deactivating -F group also directs here.

The directing effects of the hydroxyl and amino groups are the most powerful. The -NH₂ group strongly activates the C3 position, and the -OH group strongly activates the C6 position. The final outcome in a chemical reaction would likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions, including steric hindrance and the possibility of intramolecular hydrogen bonding influencing the availability of the directing groups.

The electronic influence of these substituents can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing ability of a substituent.

Table 2: Hammett Substituent Constants (σ) for para-Substituents

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -NH₂ (Amino) | -0.66 | Strongly Electron-Donating |

| -OH (Hydroxyl) | -0.37 | Electron-Donating |

| -CH₃ (Methyl) | -0.17 | Weakly Electron-Donating |

| -F (Fluoro) | +0.06 | Weakly Electron-Withdrawing |

A negative value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group. Data sourced from references wikipedia.orgviu.calibretexts.org

Q & A

Q. What are the established synthetic routes for 2-Amino-5-fluoro-4-methylphenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves fluorination and amination of substituted phenol precursors. For example:

- Direct fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor®) on methyl-substituted phenolic intermediates under controlled pH (5–7) to minimize byproducts .

- Reductive amination : Introduction of the amino group via catalytic hydrogenation of nitro intermediates, with palladium on carbon (Pd/C) as a catalyst in ethanol at 50–60°C .

Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield and purity.

Q. How can researchers analytically characterize 2-Amino-5-fluoro-4-methylphenol to confirm purity and structure?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns (e.g., fluorine at position 5, methyl at position 4) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) .

- Melting Point Analysis : Compare observed melting points (Tm = 130–135°C) with literature values to confirm consistency .

Q. What are the key applications of 2-Amino-5-fluoro-4-methylphenol in academic research?

Methodological Answer :

- Pharmaceutical intermediates : Acts as a fluorinated building block for kinase inhibitors or antimicrobial agents due to its dual amino-phenol functionality .

- Fluorescent probes : Functionalize via conjugation with fluorophores (e.g., dansyl chloride) for cellular imaging studies .

- Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Cu) to design catalysts for oxidation reactions .

Q. What storage and handling protocols are critical for maintaining compound stability?

Methodological Answer :

- Storage : Keep in amber vials at 0–6°C under inert gas (argon) to prevent oxidation .

- Handling : Use gloves and fume hoods to avoid dermal exposure; consult safety data sheets (SDS) for emergency measures (e.g., ethanol rinses for spills) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 2-Amino-5-fluoro-4-methylphenol?

Methodological Answer :

- Solubility calibration : Pre-dissolve compounds in DMSO at standardized concentrations (e.g., 10 mM) to ensure consistency across assays .

- Control experiments : Compare results with structurally similar analogs (e.g., 2-Amino-4-fluorophenol) to isolate substituent-specific effects .

- Statistical validation : Use ANOVA or t-tests to assess significance across replicate experiments .

Q. What experimental designs are recommended for evaluating the compound’s biological activity in vitro?

Methodological Answer :

- Dose-response assays : Test concentrations from 1 nM to 100 µM in triplicate to calculate IC values .

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase Glo®) with ATP concentrations near K to quantify inhibition kinetics .

- Cell viability : Pair with MTT assays to rule out cytotoxicity in HEK-293 or HeLa cell lines .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound for drug discovery?

Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups at position 4 and compare logP and IC values .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., EGFR kinase) .

- Data table :

| Substituent Position | Group | logP | IC (µM) |

|---|---|---|---|

| 4 | -CH | 1.2 | 0.45 |

| 4 | -OCH | 0.8 | 1.2 |

Q. What mechanistic insights can be gained from studying degradation pathways under physiological conditions?

Methodological Answer :

Q. How do temperature and pH affect the compound’s stability in aqueous solutions?

Methodological Answer :

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer :

- Molecular dynamics (MD) : Use GROMACS to simulate binding to active sites over 100 ns trajectories .

- Quantum mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.